N-Octadecyl methacrylamide

概要

説明

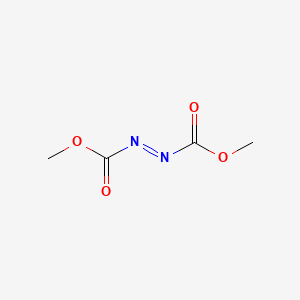

- N-Octadecyl methacrylamide (ODMA) is a synthetic compound with the chemical formula C22H43NO.

- It belongs to the class of methacrylamides and is used in various applications, including as a monomer for polymerization.

Synthesis Analysis

- ODMA can be synthesized through free radical polymerization from n-octadecyl methacrylate (OMA) and 2-hydroxyethyl methacrylate (HEMA).

- The copolymerization of these monomers yields a versatile material with tunable properties.

Molecular Structure Analysis

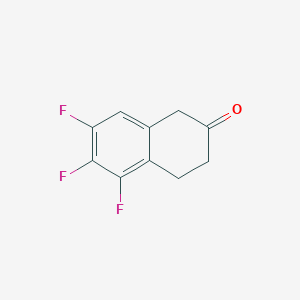

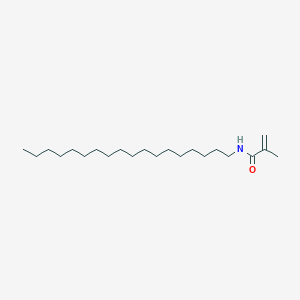

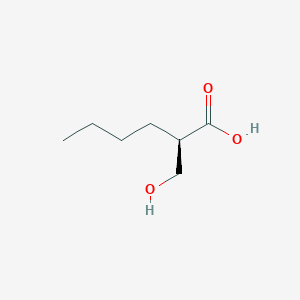

- ODMA consists of a long hydrocarbon chain (octadecyl) attached to a methacrylamide group.

- The structure is amphiphilic, combining hydrophobic and hydrophilic segments.

Chemical Reactions Analysis

- ODMA can participate in various reactions typical of methacrylamides, including polymerization, esterification, and amidation.

- Its reactivity depends on the specific conditions and comonomers involved.

Physical And Chemical Properties Analysis

- ODMA has a boiling point of 469.7°C and a flash point of 293.7°C.

- It is soluble in organic solvents and exhibits amphiphilic behavior.

科学的研究の応用

-

Application in Drug Delivery Systems

- Summary of Application : Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been synthesized for use in drug delivery systems . These polymers have been used to transport and deliver drugs in pancreatic cell lines .

- Methods of Application : The polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine . Reversible addition–fragmentation chain transfer (RAFT) polymerisation was used for the synthesis .

- Results or Outcomes : The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalised in 2D cell culture and transported efficiently to the centre of dense pancreatic cancer 3D spheroids . The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids .

-

Application in Oncolytic Virus Efficiency Enhancement

- Summary of Application : N-hydroxymethyl acrylamide-b-(N-3-aminopropyl methacrylamide)-b-DMC block copolymer (NAD) has been used as an oncolytic virus carrier . This not only improves the long-term circulation of oncolytic viruses in the body but also shows excellent stability for loading an oncolytic virus .

- Methods of Application : Only 10 micrograms of NAD carrier are needed to load the oncolytic virus .

- Results or Outcomes : Cell experiments and mouse animal experiments show that NAD vectors can significantly enhance the anti-tumor effect of oncolytic viruses .

-

Application in Biomedical Engineering

- Summary of Application : Hybrid hydrogels prepared from methacrylated gelatin (GelMA) and synthetic polymers have advantageous properties and potential applications in biomedical engineering . They are used in the preparation of different types of frequently used hybrid hydrogel networks: co-networks, interpenetrating networks (IPNs), and semi-interpenetrating networks (semi-IPNs) .

- Methods of Application : The preparation of these materials involves the combination of synthetic and natural polymers in a single hydrogel network . This forms a new class of material with the beneficial properties of both types of materials without their respective disadvantages .

- Results or Outcomes : Compared to single-component hydrogels, hybrid hydrogels exhibit an improvement of mechanical properties and biocompatibility that closer meets the properties required in the biomedical field .

-

Application in Hydrogel Synthesis

- Summary of Application : Poly(tris(hydroxymethyl) meth) methacrylamide)/polyvinyl alcohol (PTHMMA/PVA) hydrogel, a super hydrophilic hydrogel, has been synthesized . It can show drastic expansion changes when stimulated by an external environment .

- Methods of Application : The combination of super hydrophilic PTHMMA and PVA’s unique physical and chemical characteristics gives the hydrogel its unique properties .

- Results or Outcomes : The hydrogel exhibits drastic expansion changes when stimulated by an external environment .

-

Application in Drug Delivery Systems

- Summary of Application : Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been synthesized for use in drug delivery systems . These polymers have been used to transport and deliver drugs in pancreatic cell lines .

- Methods of Application : The polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine . Reversible addition–fragmentation chain transfer (RAFT) polymerisation was used for the synthesis .

- Results or Outcomes : The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalised in 2D cell culture and transported efficiently to the centre of dense pancreatic cancer 3D spheroids . The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids .

-

Application in Hydrogel Synthesis

- Summary of Application : Poly(tris(hydroxymethyl) meth) methacrylamide)/polyvinyl alcohol (PTHMMA/PVA) hydrogel, a super hydrophilic hydrogel, has been synthesized . It can show drastic expansion changes when stimulated by an external environment .

- Methods of Application : The combination of super hydrophilic PTHMMA and PVA’s unique physical and chemical characteristics gives the hydrogel its unique properties .

- Results or Outcomes : The hydrogel exhibits drastic expansion changes when stimulated by an external environment .

Safety And Hazards

- ODMA should be handled with care, avoiding inhalation, skin contact, and eye exposure.

- Proper protective equipment and ventilation are essential during handling.

将来の方向性

- Research on ODMA could explore its applications in drug delivery, surface modification, or materials science.

- Investigating its behavior in various environments and its potential as a stabilizer or modifier would be valuable.

特性

IUPAC Name |

2-methyl-N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABGQABTFFNYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440161 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octadecyl methacrylamide | |

CAS RN |

7283-61-6 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)

![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate](/img/structure/B1599878.png)

![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)

![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)

![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)